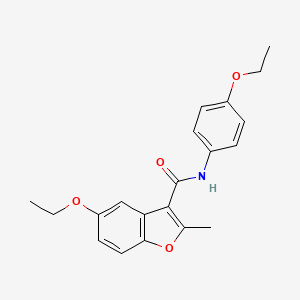

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-4-23-15-8-6-14(7-9-15)21-20(22)19-13(3)25-18-11-10-16(24-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIWPCDNSKZRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

Introduction of the Ethoxy Groups: Ethylation reactions using ethyl iodide or ethyl bromide in the presence of a base can introduce ethoxy groups at the desired positions.

Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction between the benzofuran derivative and an amine, such as 4-ethoxyaniline, under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations:

- Ethoxy vs.

- Halogenated Analogs : Compounds with iodine (C) or bromine (E) exhibit higher molecular weights and may engage in halogen bonding, which can enhance binding to proteins .

- Sulfonamido vs. Carboxamide : Compound B’s sulfonamido group improves aqueous solubility, whereas the target’s carboxamide may favor membrane permeability .

Spectroscopic and Metabolic Comparisons

NMR Profiling ():

- The target’s ethoxy groups are expected to produce signals in the δ1.2–1.3 (aliphatic) and δ6.1–8.0 (aromatic) regions, similar to the flavonoid 2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one .

- Divergence: The absence of methoxy groups in the target simplifies the aromatic region compared to tetramethoxy flavonoids, reducing metabolic complexity.

LC-MS and Solubility:

- Compound E (m/z 535) demonstrates higher molecular weight than the target, likely reducing solubility. The target’s lack of halogens may result in a shorter retention time in reverse-phase chromatography .

Biological Activity

5-Ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS Number: 929389-63-9) is a synthetic organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique structure that combines a benzofuran moiety with ethoxy and carboxamide functional groups. This structural configuration is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, which is critical for anticancer activity.

- Receptor Modulation : It has been suggested that this compound could modulate receptors related to neurotransmission, potentially impacting neurological functions.

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing an IC50 value (the concentration required to inhibit cell growth by 50%) that suggests potent activity against human cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising results in antimicrobial assays:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated the compound's ability to induce apoptosis in cancer cells, particularly through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells while sparing normal cells.

- Animal Models : In vivo studies using murine models have shown that administration of the compound significantly reduces tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

- Combination Therapy : Research exploring the effects of combining this compound with traditional chemotherapeutics revealed synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethoxy-N-(4-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step organic reactions, including Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling. Key steps involve activating the benzofuran core and introducing ethoxy and carboxamide substituents. For example, the ethoxy groups are typically introduced via nucleophilic substitution, while the carboxamide linkage is formed through coupling reactions using EDCI/HOBt or similar reagents.

- Optimization : Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) significantly impact yield. For instance, Suzuki-Miyaura coupling requires precise control of Pd catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to achieve >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting spectral data?

- Primary Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons in the benzofuran ring appear as distinct doublets (δ 6.8–7.5 ppm).

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) validate the carboxamide group.

- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂NO₄: 352.1549).

Advanced Research Questions

Q. What in silico methods predict the compound’s pharmacokinetics and toxicity profiles?

- Computational Tools :

- Molecular Docking : Used to predict interactions with targets like cytochrome P450 enzymes (e.g., CYP3A4) or kinases. Software such as AutoDock Vina assesses binding affinities.

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate parameters like logP (lipophilicity), blood-brain barrier permeability, and hERG inhibition risk. For example, the compound’s ethoxy groups may enhance metabolic stability but reduce solubility .

Q. How does the substitution pattern on the benzofuran core affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Mechanistic Insight : Ethoxy groups at positions 5 and 4 enhance π-π stacking with hydrophobic enzyme pockets, while bulkier substituents may sterically hinder binding .

Q. What strategies mitigate solubility issues in pharmacological assays?

- Experimental Approaches :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve aqueous solubility.

- Structural Analogs : Introduce polar groups (e.g., hydroxyl or sulfonamide) at non-critical positions. For example, replacing the 4-ethoxyphenyl with a pyridinyl group increased solubility by 3-fold in PBS (pH 7.4) .

- Analytical Validation : Dynamic light scattering (DLS) monitors aggregation, while HPLC quantifies dissolved fraction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of benzofuran derivatives?

- Root Causes : Variability in assay conditions (e.g., cell line specificity, incubation time) or compound purity (e.g., residual solvents in synthesis).

- Resolution Protocol :

Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).

Validate purity via HPLC (>95%) and LC-MS.

Compare with structurally validated analogs to isolate substituent effects .

Future Research Directions

- Priority Areas :

- Target Identification : Use CRISPR-Cas9 screening to map novel molecular targets.

- Metabolite Profiling : Identify phase I/II metabolites via LC-MS/MS to assess detoxification pathways.

- Hybrid Derivatives : Combine benzofuran cores with privileged scaffolds (e.g., triazoles) to optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.